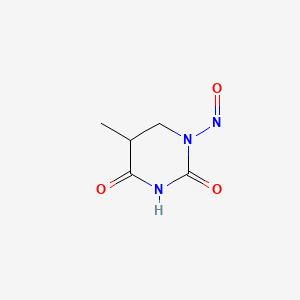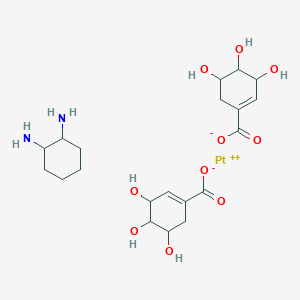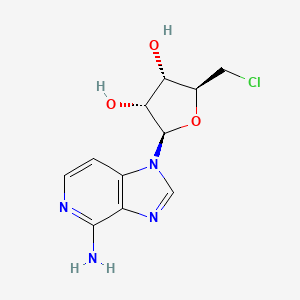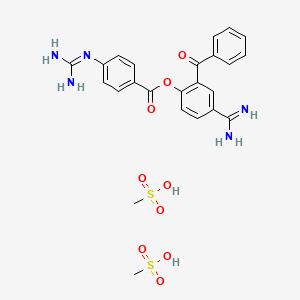
2-tert-Butyl-3-hydroxypyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds such as 3-tert-Butylpyridine has been achieved through multi-step sequences from neopentyl alcohol, showcasing the complexity and intricacy involved in synthesizing tert-butylated pyridines. These processes often involve cycloadditions and subsequent conversions to achieve the desired pyridine base (Fujii et al., 1978).
Molecular Structure Analysis
The molecular structure of 2-tert-Butyl-3-hydroxypyridine derivatives has been studied through methods such as X-ray crystallography, revealing detailed insights into their crystalline forms and intramolecular interactions. For instance, compounds synthesized from tert-butyl 4-oxopiperidine-1-carboxylate and other precursors demonstrate significant intramolecular hydrogen bonding, affecting their molecular conformation and stability (Çolak et al., 2021).
Chemical Reactions and Properties
2-tert-Butyl-3-hydroxypyridine participates in various chemical reactions, illustrating its reactivity and potential as a precursor for more complex molecules. For example, palladium-catalyzed hydroxylation reactions of aryl C-H bonds using tert-butyl hydroperoxide as the oxidant showcase the compound's utility in synthesizing ortho-hydroxylated products (Dong et al., 2015).
Physical Properties Analysis
The physical properties of 2-tert-Butyl-3-hydroxypyridine and its derivatives, such as solubility, thermal stability, and optical characteristics, are significantly influenced by the nature of the substituents on the pyridine ring. The introduction of tert-butyl groups and hydroxyl functionalities affects the solubility and thermal stability, with the tert-butyl group enhancing optical properties and the hydroxyl group increasing solubility in polar solvents (Yuan et al., 2020).
Chemical Properties Analysis
The chemical properties of 2-tert-Butyl-3-hydroxypyridine, such as its reactivity towards electrophiles, nucleophiles, and participation in coordination complexes, are pivotal in its applications. For instance, its ability to form complexes with metals and its behavior in redox reactions highlight its versatility and potential in catalysis and materials science (Boschloo et al., 2006).
Wissenschaftliche Forschungsanwendungen
-
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : “2-tert-Butyl-3-hydroxypyridine” is a chemical compound used in organic synthesis . It is also known as “tert-butyl 2-hydroxypyridine-3-carboxylate” and has a molecular weight of 195.22 .
- Methods of Application : This compound is typically used in laboratory settings. The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : The outcomes of using this compound in organic synthesis would also depend on the specific reaction or process being carried out .
-
Application in Site-Selective C–H Functionalization
- Field : Chemical Science
- Summary : “2-tert-Butyl-3-hydroxypyridine” can be used in site-selective C–H functionalization on 2-pyridones . This process involves the selective synthesis of substituted 2-pyridone derivatives through decoration and/or formation of pyridone rings .
- Methods of Application : The specific methods of application involve radical, organometallic, directing group and steric controls .
- Results : The outcomes of this process include the creation of new synthetic reactions catalyzed by transition metal catalysts .
-
Application in the Preparation of tert-Butyloxycarbonyl-Protected Amino Acid Ionic Liquids
- Field : Chemical Science
- Summary : “2-tert-Butyl-3-hydroxypyridine” can be used in the preparation of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . These Boc-AAILs can be used as starting materials in dipeptide synthesis .
- Methods of Application : The specific methods of application involve the use of commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
- Results : The outcomes of this process include the creation of dipeptides in satisfactory yields in 15 min .
-
Application in the Preparation of Organotin (IV) Complexes
- Field : Inorganic Chemistry
- Summary : “2-tert-Butyl-3-hydroxypyridine” can be used in the preparation of organotin (IV) complexes .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results : The outcomes of using this compound in the preparation of organotin (IV) complexes would also depend on the specific reaction or process being carried out .
-
Application in the Preparation of tert-Butyloxycarbonyl-Protected Amino Acid Ionic Liquids
- Field : Chemical Science
- Summary : “2-tert-Butyl-3-hydroxypyridine” can be used in the preparation of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . These Boc-AAILs can be used as starting materials in dipeptide synthesis .
- Methods of Application : The specific methods of application involve the use of commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
- Results : The outcomes of this process include the creation of dipeptides in satisfactory yields in 15 min .
-
Application in the Preparation of Organotin (IV) Complexes
- Field : Inorganic Chemistry
- Summary : “2-tert-Butyl-3-hydroxypyridine” can be used in the preparation of organotin (IV) complexes .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results : The outcomes of using this compound in the preparation of organotin (IV) complexes would also depend on the specific reaction or process being carried out .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-tert-butylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)8-7(11)5-4-6-10-8/h4-6,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRWAHBFRAJUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10213083 | |
| Record name | 2-tert-Butyl-3-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-3-hydroxypyridine | |
CAS RN |
63688-34-6 | |
| Record name | 2-(1,1-Dimethylethyl)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63688-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl-3-hydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063688346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-Butyl-3-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



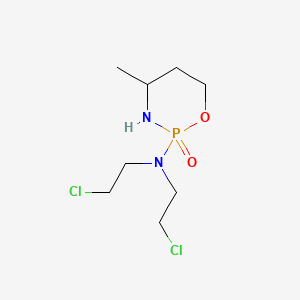
![4-[4-[2-Amino-4-[4,6-(N-methylquinolinium)amino]benzamido]anilino]-N-methylpyridinium mesylate](/img/structure/B1200608.png)

